Dibenzo(b,e)(1,4)dioxin-13C12, 1,2,3,4-tetrachloro-
Description
High-Resolution Gas Chromatography/Mass Spectrometry (HRGC/HRMS) Configuration Requirements
EPA Method 1613B mandates the use of HRGC/HRMS systems capable of achieving a minimum resolution of 10,000 (10% valley definition) to distinguish isotopic patterns of chlorinated dioxins and furans. The method specifies a dual-column approach, typically employing a non-polar primary column (e.g., DB-5ms, 60 m × 0.25 mm × 0.25 μm) paired with a polar confirmatory column (e.g., DB-225, 30 m × 0.25 mm × 0.15 μm). Column temperature programs are optimized to resolve tetra- through octa-chlorinated congeners, with initial oven temperatures set at 120°C (1-minute hold) followed by gradients of 15°C/min to 220°C and 5°C/min to 310°C.
Mass spectrometric detection requires selected ion monitoring (SIM) of molecular ion clusters at m/z 319.8965 (¹²C-TCDD) and m/z 331.9365 (¹³C₁₂-TCDD), with a mass defect tolerance of ±0.005 amu. Instrument sensitivity is validated using calibration solutions containing 0.5–500 pg/μL of native and labeled compounds, ensuring a signal-to-noise ratio ≥10:1 for the lowest calibration level.
¹³C₁₂-Labeled Internal Standard Implementation in Isotope Dilution Techniques
The method employs ¹³C₁₂-labeled analogs of all 2,3,7,8-substituted congeners as internal standards to correct for matrix effects and recovery losses. For Dibenzo(b,e)(1,4)dioxin-¹³C₁₂, 1,2,3,4-tetrachloro-, the labeled compound is spiked into samples prior to extraction at concentrations matching expected native analyte levels. Recovery rates for ¹³C₁₂-1,2,3,4-TCDD must fall within 25–150% to validate data quality, with intra-laboratory precision requiring ≤20% relative standard deviation (RSD).
Isotope dilution quantitation uses the response factor (RF) calculated as:
$$
RF = \frac{A{native} \times C{labeled}}{A{labeled} \times C{native}}
$$
where $$A$$ represents peak area and $$C$$ denotes concentration. Calibration curves generated from five concentration levels must exhibit linearity with $$r^2 \geq 0.995$$.
Isomer-Specific Separation Challenges for 2,3,7,8-Substituted Congeners
Achieving baseline separation of 2,3,7,8-substituted isomers remains a critical challenge due to structural similarities. Evaluations of six GC columns revealed that ionic liquid phases (e.g., SLB-IL61) resolve 15 of 17 target congeners, but fail to separate 1,2,3,4,7,8-HxCDF from co-eluting isomers. Complementary columns such as DB-XLB improve resolution for octa-chlorinated species but exhibit retention time shifts >10 seconds over 12-hour runs, necessitating frequent window-defining mixture (WDM) injections.
Table 1: Column Performance for 2,3,7,8-Substituted Congener Separation
| Column | Resolved Congeners | Partial Separations | Critical Co-Elutions |
|---|---|---|---|
| SLB-IL61 | 15/17 | 1,2,3,7,8-PeCDF | 1,2,3,4,7,8-HxCDF |
| DB-XLB | 14/17 | 2,3,7,8-TeCDF | 1,2,3,6,7,8-HxCDD |
| Rtx-βDEXcst | 12/17 | 1,2,3,4,7,8-HxCDD | 1,2,3,4,6,7,8-HpCDF |
Properties
IUPAC Name |
1,2,3,4-tetrachlorodibenzo-p-dioxin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O2/c13-7-8(14)10(16)12-11(9(7)15)17-5-3-1-2-4-6(5)18-12/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHHDLMTUOLVHY-WCGVKTIYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]2[13C](=[13CH]1)O[13C]3=[13C](O2)[13C](=[13C]([13C](=[13C]3Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90921371 | |
| Record name | 1,2,3,4-Tetrachloro(~13~C_12_)oxanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90921371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114423-99-3 | |
| Record name | Dibenzo(b,e)(1,4)dioxin-13C12, 1,2,3,4-tetrachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114423993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4-Tetrachloro(~13~C_12_)oxanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90921371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 114423-99-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo(b,e)(1,4)dioxin-13C12, 1,2,3,4-tetrachloro- typically involves the chlorination of dibenzo-p-dioxin. The reaction conditions often require the presence of a chlorinating agent such as chlorine gas or a chlorinating reagent like sulfuryl chloride. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective chlorination of the desired positions on the dibenzo-p-dioxin molecule .
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and high-yield production of the compound. Safety measures are crucial due to the toxic nature of the chlorinating agents and the compound itself.
Chemical Reactions Analysis
Types of Reactions
Dibenzo(b,e)(1,4)dioxin-13C12, 1,2,3,4-tetrachloro- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more highly chlorinated dioxins or other oxidized products.
Reduction: Reduction reactions can dechlorinate the compound, leading to less chlorinated dibenzodioxins.
Substitution: Halogen substitution reactions can replace chlorine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can produce higher chlorinated dioxins, while reduction can yield less chlorinated derivatives .
Scientific Research Applications
Environmental Monitoring
1. Detection and Analysis
TCDD is a well-known environmental contaminant that can be detected in various matrices such as soil, water, and biological tissues. Its analysis is crucial for assessing environmental health risks. The compound is often used as a reference standard in analytical chemistry to calibrate instruments used in the detection of dioxins and furans.
| Property | Value |
|---|---|
| Detection Method | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Standard Concentration | 50 µg/mL in Nonane |
| Application | Environmental Testing |
Toxicological Research
2. Health Impact Studies
Research has demonstrated that TCDD is highly toxic and can cause a range of adverse health effects in humans and wildlife. It is classified as a persistent organic pollutant (POP) under the Stockholm Convention due to its long half-life and bioaccumulation potential.
Case Study: Toxicity Assessment
A study conducted by the World Health Organization (WHO) highlighted the carcinogenic effects of TCDD on laboratory animals and its potential role in human cancers. The findings indicated that exposure to TCDD can lead to immunotoxicity and developmental issues.
Reference Standards in Research
3. Stable Isotope Labeling
Dibenzo(b,e)(1,4)dioxin-13C12 serves as a stable isotope-labeled compound for various research applications. It is particularly valuable in pharmacokinetic studies to trace the metabolic pathways of dioxins in biological systems.
| Isotope Label | Concentration |
|---|---|
| 13C12 Labeling | 50 µg/mL |
Environmental Remediation Studies
4. Bioremediation Research
TCDD's persistence in the environment has led to extensive research into bioremediation techniques aimed at degrading this compound. Microbial degradation studies have shown promise in using specific bacteria capable of breaking down dioxins.
Case Study: Microbial Degradation
Research published in Environmental Science & Technology demonstrated that certain strains of Pseudomonas can metabolize TCDD under anaerobic conditions, providing insights into potential bioremediation strategies.
Mechanism of Action
The mechanism of action of Dibenzo(b,e)(1,4)dioxin-13C12, 1,2,3,4-tetrachloro- involves its interaction with the aryl hydrocarbon receptor (AhR). This receptor is a transcription factor that regulates the expression of various genes involved in xenobiotic metabolism. Upon binding to AhR, the compound can alter the expression of several hundred genes, leading to various biological effects .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : 13C12H4Cl4O2
- Molecular Weight : 333.87 g/mol (evidenced by the 13C isotopic enrichment) .
- Applications : Environmental analysis, particularly for tracing dioxin contamination and calibrating detection methods due to its isotopic signature .
Comparison with Structurally Similar Compounds
Structural Isomerism and Chlorination Patterns
The position and number of chlorine atoms significantly influence the physicochemical and toxicological profiles of dioxins. Below is a comparative analysis with key analogues:
Key Observations:
- Isotopic vs. Non-Isotopic Forms: The 13C12-labeled 1,2,3,4-tetrachloro derivative has a higher molecular weight (333.87 vs. 321.96 g/mol) than non-labeled TCDD, enabling precise isotopic differentiation in analytical workflows .
- Chlorination Impact : The 2,3,7,8-TCDD isomer is highly toxic due to its planar structure and ability to bind the aryl hydrocarbon receptor (AhR). In contrast, the 1,2,3,4-tetrachloro isomer lacks this planar configuration, likely reducing its toxicity .
Physicochemical Properties
| Property | 1,2,3,4-Tetrachloro-13C12 | 2,3,7,8-TCDD | 2,7-Dichloro |
|---|---|---|---|
| Vapor Pressure (25°C) | Not reported | 2.0 × 10⁻⁶ mm Hg | Not reported |
| Water Solubility | Slightly soluble | 0.0002 mg/L | Higher than TCDD |
| Environmental Persistence | High (due to chlorination) | Extremely high | Moderate |
- Vapor Pressure : 2,3,7,8-TCDD exhibits extremely low volatility (0.000002 mm Hg at 25°C), a trait shared with other tetrachlorinated dioxins .
- Solubility : The 1,2,3,4-tetrachloro isomer’s slight solubility aligns with trends for tetrachlorinated dioxins, though exact values are less documented compared to 2,3,7,8-TCDD .
Toxicity and Regulatory Status
- 2,3,7,8-TCDD: Classified as a carcinogen (WHO Group 1) with an LD50 of ~0.6 μg/kg in guinea pigs. Its use is banned except for controlled research .
- 1,2,3,4-Tetrachloro-13C12: No direct toxicity data available, but its non-planar structure suggests minimal AhR binding, rendering it less hazardous. It is regulated solely for analytical purposes .
- 2,7-Dichloro: Lower toxicity due to fewer chlorine atoms and non-coplanar structure; used in industrial intermediates .
Analytical and Regulatory Considerations
- Analytical Use : The 13C12-labeled 1,2,3,4-tetrachloro compound is critical for isotope dilution mass spectrometry (IDMS), ensuring accuracy in quantifying trace dioxins in environmental samples .
Biological Activity
Dibenzo(b,e)(1,4)dioxin-13C12, 1,2,3,4-tetrachloro- (commonly referred to as 1,2,3,4-TCDD or tetrachlorodibenzo-p-dioxin) is a highly toxic compound classified as a persistent organic pollutant (POP). This article examines its biological activity, mechanisms of toxicity, and relevant research findings.
- Molecular Formula : C₁₂H₄Cl₄O₂
- Molecular Weight : 321.971 g/mol
- CAS Registry Number : 30746-58-8
- IUPAC Name : 1,2,3,4-tetrachlorodibenzo-p-dioxin
The compound is characterized by its dioxin structure which contributes to its biological activity and toxicity.
Mechanisms of Toxicity
-
Aryl Hydrocarbon Receptor (AhR) Activation :
- TCDD is known to bind to the AhR, a ligand-activated transcription factor that regulates the expression of various genes involved in xenobiotic metabolism and cell growth. This activation leads to alterations in gene expression that can result in toxic effects such as immunotoxicity and carcinogenicity .
- Oxidative Stress :
- Endocrine Disruption :
In Vivo Studies
Several studies have investigated the effects of TCDD in animal models:
- Case Study: Immunotoxicity in Mice :
- Developmental Toxicity :
In Vitro Studies
In vitro assays have further elucidated the mechanisms of TCDD's biological activity:
- Cell Line Studies :
Environmental Persistence and Bioaccumulation
TCDD is notorious for its environmental persistence and bioaccumulation potential. It can accumulate in the fatty tissues of living organisms, leading to higher concentrations up the food chain. This characteristic raises concerns regarding human health risks associated with dietary intake of contaminated food sources.
Data Table: Summary of Biological Effects
Q & A
Basic Research Questions
Q. How can researchers distinguish this compound from structurally similar chlorinated dioxins in analytical workflows?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) coupled with isotope dilution analysis. The 13C12-labeled structure provides a distinct isotopic signature (mass shift of +12 Da) compared to unlabeled analogs, enabling precise quantification in complex matrices like environmental samples . Confirm structural identity via cross-referencing with NIST Chemistry WebBook data (CAS 30746-58-8) for fragmentation patterns and retention indices in GC-MS .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to OSHA HCS guidelines (29 CFR 1910):
- Use fume hoods and PPE (gloves, lab coats, respirators) to prevent inhalation or dermal exposure .
- Store in corrosion-resistant containers (ADR/RID Class 9, Packaging Group III) and avoid contact with water due to potential hydrolysis .
- Implement spill containment protocols using inert absorbents (e.g., vermiculite) and dispose of waste via certified hazardous material facilities .
Q. How does the chlorine substitution pattern influence its environmental persistence compared to 2,3,7,8-TCDD?
- Methodological Answer : The 1,2,3,4-tetrachloro configuration reduces axial symmetry, increasing resistance to microbial degradation. Compare half-lives in soil using 13C12-labeled compound in controlled microcosm studies. Monitor degradation products via LC-HRMS, referencing NIST’s 3D structural data to predict metabolic pathways .
Advanced Research Questions
Q. How can isotopic labeling (13C12) resolve contradictions in bioaccumulation studies of chlorinated dioxins?
- Methodological Answer : Contradictions often arise from non-specific detection of unlabeled analogs in biotic tissues. Use 13C12-labeled compound as an internal standard in isotope ratio mass spectrometry (IRMS) to differentiate bioaccumulation from background contamination. Validate with spike-recovery experiments in model organisms (e.g., zebrafish), adjusting for lipid-normalized partitioning .
Q. What computational models best predict the compound’s interaction with aryl hydrocarbon receptor (AhR) pathways?
- Methodological Answer : Apply molecular docking simulations using the compound’s 3D structure (NIST SD files) to map ligand-receptor binding affinities. Compare with 2,3,7,8-TCDD (CAS 1746-01-6) to assess chlorination-dependent toxicity. Validate predictions with in vitro AhR luciferase reporter assays in HepG2 cells .
Q. How to design a study quantifying its photolytic degradation in aqueous systems under varying UV wavelengths?
- Methodological Answer :
- Prepare 13C12-labeled solutions in deionized water and synthetic humic acid matrices.
- Irradiate using a solar simulator with monochromatic filters (290–400 nm).
- Analyze degradation kinetics via time-resolved HRMS, tracking isotopic enrichment in daughter products (e.g., dichlorodibenzo-p-dioxins).
- Reference EPA’s vapor pressure (0.000002 mm Hg at 25°C) to correct for volatilization losses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
